(4-Chlorophenyl)acetic acid tert-butyl ester
Overview
Description
Preparation Methods
The synthesis of (4-Chlorophenyl)acetic acid tert-butyl ester can be achieved through various methods. One common approach involves the esterification of (4-Chlorophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . This reaction typically requires refluxing the reactants in an appropriate solvent, such as toluene, to drive the reaction to completion . Industrial production methods often utilize flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
(4-Chlorophenyl)acetic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form (4-Chlorophenyl)acetic acid.
Reduction: Reduction reactions can convert it to (4-Chlorophenyl)ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chlorophenyl)acetic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical research, it may act as a substrate or inhibitor for certain enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
(4-Chlorophenyl)acetic acid tert-butyl ester can be compared with other similar compounds, such as:
(4-Chlorophenyl)acetic acid: The parent acid form, which lacks the tert-butyl ester group.
(4-Chlorophenyl)ethanol: A reduced form of the compound.
tert-Butyl acetate: A structurally similar ester with different functional groups.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMKJURRKNXKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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